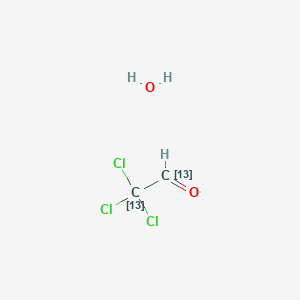
1-Aminodecylidene bis-Phosphonic Acid (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingomyelinases catalyze the degradation of cellular sphingomyelin to phosphorylcholine and ceramide. Acid sphingomyelinase has vacuolar activity that is important in a variety of physiological and pathophysiological processes. 1-Aminodecylidene bis-phosphonic acid (sodium salt) is a potent inhibitor of acid sphingomyelinase (IC50 = 20 nM). It completely inhibits dexamethasone-induced apoptosis in HepG2 cells, presumably by preventing the generation of proapoptotic ceramide. This compound is more than 5,000 times more selective for acid sphingomyelinase than for the Mg2+-dependent neutral sphingomyelinase (IC50 > 100 μM).
Wissenschaftliche Forschungsanwendungen
1. Green Synthesis Catalyst
1-Hexanesulphonic acid sodium salt has demonstrated effectiveness as a catalyst in the green synthesis of alpha-aminophosphonates. It offers advantages such as clean conversion, greater selectivity, and easy workup, making it a practical and economically attractive option in this field (Niralwad, Shingate, & Shingare, 2010).
2. Complexation Properties
Aminophosphonates containing an amino group have been synthesized, and their complexation properties with various ions have been studied. The presence of an amino group decreases the basicity, leading to a lower complexation ability of the bis(phosphonates) (Kubíček et al., 2007).
3. Synthesis of Complex Compounds
The synthesis and characterization of new complex compounds of neridronic acid with rare earth elements like lanthanum have been explored. Such compounds have potential applications in various bone diseases (Galantsev et al., 2019).
4. Novel Synthesis Methods
A one-pot procedure for the synthesis of 1-hydroxy-1,1-bis(phosphonic acid)s has been reported, demonstrating the efficiency of this methodology in synthesizing amino hydroxy bis(phosphonate)s such as alendronate or N-methyl pamidronate (Egorov et al., 2011).
5. Synthesis of Fatty Acid Derivatives
The synthesis of fatty acid derivatives of etidronic acid has been described, highlighting the potential for creating pro-drugs and new treatments for various bone diseases (Turhanen & Vepsäläinen, 2005).
6. Crystal Structure Analysis
Studies on the crystal structure of compounds like tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate have provided insights into the molecular interactions and properties of N-substituted pamidronate (Reiss, Puhl, & Hägele, 2018).
Eigenschaften
Molekularformel |
C10H25NO6P2 · Na |
|---|---|
Molekulargewicht |
340.2 |
InChI |
InChI=1S/C10H25NO6P2.Na/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17;/h2-9,11H2,1H3,(H2,12,13,14)(H2,15,16,17); |
InChI-Schlüssel |
XBVHKBDJIMCIKA-UHFFFAOYSA-N |
SMILES |
NC(CCCCCCCCC)(P(O)(O)=O)P(O)(O)=O.[Na] |
Synonyme |
1-Amindecane-1,1-Diphosphonic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



